Fenaperone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fenaperone is a chemical compound with the molecular formula C21H29FN2O3. It is known for its pharmacological properties and has been studied for various applications in medicine and scientific research. This compound is a derivative of piperazine and contains a fluorophenyl group, making it a unique compound with specific chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fenaperone typically involves the condensation of p-fluoro-gamma-chlorobutyrophenone with cyclohexyl piperazine-N-carboxylate. This reaction is carried out in the presence of sodium carbonate and sodium iodide in refluxing xylene . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The final product is purified using techniques such as recrystallization and chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions
Fenaperone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols and amines.
Substitution: Substitution reactions, particularly nucleophilic substitution, can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of this compound. These products have different chemical and biological properties, making them useful for various applications.
Scientific Research Applications
Fenaperone has been extensively studied for its applications in various fields:
Chemistry: this compound is used as a starting material for the synthesis of other complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is used to study its effects on cellular processes and its interactions with biological molecules.
Medicine: this compound has been investigated for its potential therapeutic applications, including its use as an antipsychotic agent. It has shown promise in the treatment of certain psychiatric disorders.
Industry: this compound is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
Fenaperone exerts its effects by interacting with specific molecular targets in the body. It primarily acts on the central nervous system by modulating the activity of neurotransmitters. This compound binds to dopamine receptors, inhibiting their activity and reducing the symptoms of psychiatric disorders. The exact molecular pathways involved in its mechanism of action are still under investigation, but it is known to affect various signaling pathways in the brain .
Comparison with Similar Compounds
Similar Compounds
Haloperidol: Another antipsychotic agent with a similar mechanism of action.
Chlorpromazine: A phenothiazine derivative used in the treatment of psychiatric disorders.
Risperidone: A newer antipsychotic with a broader spectrum of activity.
Uniqueness of Fenaperone
This compound is unique due to its specific chemical structure, which includes a fluorophenyl group and a piperazine ring. This structure gives it distinct pharmacological properties compared to other antipsychotic agents. Its ability to selectively bind to dopamine receptors and modulate their activity makes it a valuable compound for research and therapeutic applications .
This compound’s unique chemical and biological properties make it a compound of significant interest in various fields of scientific research and medicine. Its synthesis, chemical reactions, and applications continue to be explored, contributing to the advancement of knowledge and technology.
Properties
CAS No. |
54063-38-6 |
---|---|
Molecular Formula |
C21H29FN2O3 |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
cyclohexyl 4-[4-(4-fluorophenyl)-4-oxobutyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H29FN2O3/c22-18-10-8-17(9-11-18)20(25)7-4-12-23-13-15-24(16-14-23)21(26)27-19-5-2-1-3-6-19/h8-11,19H,1-7,12-16H2 |
InChI Key |
OCHNIEZVJROLLV-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CCC(CC1)OC(=O)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F |
54063-38-6 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.